molecular formula C22H18O4S2 B14527424 Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate CAS No. 62607-03-8

Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate

Cat. No.: B14527424
CAS No.: 62607-03-8
M. Wt: 410.5 g/mol
InChI Key: GLLRMUXKNJDMHJ-UHFFFAOYSA-N
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Description

Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate is an organic compound characterized by the presence of benzene rings and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from simpler benzene derivatives. The process often includes nitration, bromination, and Friedel-Crafts alkylation reactions, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings .

Scientific Research Applications

Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic substitution reactions, which can modify the structure and function of biological molecules. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylsulfanylphenyl) benzene-1,2-dicarboxylate
  • 1,4-Bis(methylsulfanyl)benzene
  • 4-Bromo-2-nitrotoluene

Uniqueness

Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate is unique due to its specific combination of benzene rings and methylsulfanyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62607-03-8

Molecular Formula

C22H18O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

bis(4-methylsulfanylphenyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H18O4S2/c1-27-17-11-7-15(8-12-17)25-21(23)19-5-3-4-6-20(19)22(24)26-16-9-13-18(28-2)14-10-16/h3-14H,1-2H3

InChI Key

GLLRMUXKNJDMHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=C(C=C3)SC

Origin of Product

United States

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